1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate is an organic compound characterized by its molecular formula and a molar mass of 384.59 g/mol. This compound is an ester derivative of undecanoic acid, featuring a hexanoyloxy group linked to a methylpropyl chain. The structure includes a long hydrophobic tail, which contributes to its unique properties and potential applications in various fields, including chemistry, biology, and materials science .
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing it to serve as an intermediate in the production of more complex molecules.
The biological activity of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate has been a subject of research, particularly regarding its interaction with biological systems. Preliminary studies suggest potential therapeutic properties, including anti-inflammatory and antimicrobial effects. The compound's ester group may undergo hydrolysis in biological environments, releasing undecanoic acid, which is known for its biological activity. Ongoing research aims to elucidate its mechanism of action and specific interactions with enzymes and cellular pathways .
The synthesis of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate typically involves esterification reactions. A common method includes the reaction of undecanoic acid with 1-methyl-2-propanol in the presence of a catalyst such as sulfuric acid. This reaction is generally conducted under reflux conditions to ensure complete conversion of reactants into the desired ester product. In industrial settings, continuous flow reactors may be employed to optimize yields and enhance purity through advanced purification techniques like distillation and crystallization .
This compound finds diverse applications across various fields:
Interaction studies involving 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate focus on its biochemical effects and potential therapeutic applications. Research has indicated that this compound may modulate enzymatic activities and influence cellular pathways. Specific studies aim to characterize its interactions with various receptors and enzymes, providing insights into its biological mechanisms .
Several compounds share structural similarities with 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1-Methyl-2-((1-oxohexyl)oxy)propyl undecanoate | C21H40O4 | Shorter carbon chain compared to the target compound |
1-Methyl-2-((phenoxyacetyl)oxy)propyl undecanoate | C23H44O4 | Contains a phenoxyacetyl group instead of hexanoyloxy |
The uniqueness of 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate lies in its specific ester structure, which imparts distinct chemical and physical properties compared to similar compounds. Its longer hydrophobic tail enhances solubility in non-polar solvents and potentially increases its efficacy in biological systems. This structural characteristic may result in different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .
The compound is systematically named 1-Methyl-2-((1-oxooctyl)oxy)propyl undecanoate under IUPAC nomenclature, reflecting its esterification between undecanoic acid and a methyl-substituted propyl alcohol bearing an octanoyloxy group. Alternative names include Undecanoic acid, 1-methyl-2-[(1-oxooctyl)oxy]propyl ester, which emphasizes its functional groups.
The molecular structure consists of three key components:
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 84016-00-2 | |
Molecular Formula | $$ \text{C}{23}\text{H}{44}\text{O}_4 $$ | |
Molecular Weight | 384.59 g/mol | |
SMILES Notation | CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCC |
The compound’s structural complexity is evident in its SMILES notation, which highlights the ester and ether functional groups.